molecular formula C20H18ClN3O3S B3740002 N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide

N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide

Cat. No. B3740002
M. Wt: 415.9 g/mol
InChI Key: ZSRWYTWBNGQYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of several cytokines that are involved in the immune response. Inhibition of JAK3 has been shown to modulate the immune system and reduce inflammation, making CP-690,550 a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide selectively inhibits JAK3, which is a tyrosine kinase that plays a crucial role in the signaling pathways of several cytokines that are involved in the immune response. By inhibiting JAK3, N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide modulates the immune system and reduces inflammation, which is the underlying mechanism of action for its potential therapeutic applications in autoimmune diseases.
Biochemical and Physiological Effects:
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been shown to modulate the immune system and reduce inflammation in animal models and clinical trials. In preclinical studies, it has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In clinical trials, it has been shown to reduce disease activity and improve symptoms in patients with rheumatoid arthritis and psoriasis.

Advantages and Limitations for Lab Experiments

N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has several advantages as a research tool, including its selectivity for JAK3 and its ability to modulate the immune system and reduce inflammation. However, it also has some limitations, including its low solubility in aqueous solutions and its potential cytotoxicity at high concentrations.

Future Directions

There are several potential future directions for research on N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide, including:
1. Investigation of its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and lupus.
2. Development of more potent and selective JAK3 inhibitors based on the structure of N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide.
3. Investigation of the long-term safety and efficacy of N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide in clinical trials.
4. Investigation of the potential use of N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide in combination with other immunomodulatory agents for the treatment of autoimmune diseases.
5. Investigation of the potential use of N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide in other inflammatory conditions, such as asthma and chronic obstructive pulmonary disease.
In conclusion, N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide is a promising candidate for the treatment of autoimmune diseases due to its ability to modulate the immune system and reduce inflammation. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, it has been shown to be effective in reducing inflammation and improving disease symptoms in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In clinical trials, it has been shown to be effective in reducing disease activity and improving symptoms in patients with rheumatoid arthritis and psoriasis.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c21-17-5-4-6-18(13-17)24(28(26,27)19-7-2-1-3-8-19)15-20(25)23-14-16-9-11-22-12-10-16/h1-13H,14-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRWYTWBNGQYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=NC=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6067452

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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